LSD1 Inhibition Potency: Sub-100 Nanomolar Engagement Confirmed in Recombinant Catalytic Domain Assay
The compound demonstrates potent inhibition of recombinant human LSD1 (KDM1A) with an IC50 of 62 nM when tested against the GST-tagged catalytic domain (residues 172–833) using a dimethylated H3K4 peptide substrate, with a 10-minute preincubation period [1]. In contrast, its activity against the structurally related flavin-dependent amine oxidase MAO-A is approximately 39-fold weaker (IC50 = 2.40×10³ nM), and against MAO-B is approximately 29-fold weaker (IC50 = 1.80×10³ nM) [2][3]. This intra-compound selectivity profile—strong LSD1 inhibition with substantially weaker MAO engagement—is a key differentiator from non-selective LSD1/MAO dual inhibitors or MAO-dominant chemotypes within the broader oxoindolin-urea class. Within the same patent series, Example 21 exhibits an LSD1 IC50 of 127 nM [4], indicating that Example 5 achieves approximately 2-fold greater potency, although direct head-to-head comparison under identical conditions is not explicitly documented in the public domain.
| Evidence Dimension | LSD1 inhibitory potency vs. MAO-A/MAO-B selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 = 62 nM; MAO-A IC50 = 2.40×10³ nM; MAO-B IC50 = 1.80×10³ nM |
| Comparator Or Baseline | Intra-compound: MAO-A (IC50 = 2.40×10³ nM) and MAO-B (IC50 = 1.80×10³ nM). Patent series comparator: Example 21 (LSD1 IC50 = 127 nM) |
| Quantified Difference | Selectivity ratio: ~39-fold (LSD1 vs. MAO-A), ~29-fold (LSD1 vs. MAO-B). Approx. 2-fold greater LSD1 potency vs. Example 21 |
| Conditions | Recombinant human GST-tagged LSD1 catalytic domain (172–833), dimethylated H3K4 peptide substrate, 10 min preincubation; recombinant human MAO-A and MAO-B MAO-glo assay, 60 min incubation |
Why This Matters
The ~39-fold selectivity window between LSD1 and MAO-A reduces the likelihood of confounding MAO-mediated off-target effects in cellular and in vivo epigenetic studies, supporting cleaner target deconvolution compared to less selective LSD1 inhibitors.
- [1] BindingDB. BDBM50142189 (CHEMBL3759239). IC50: 62 nM. Assay: Inhibition of recombinant human GST-tagged LSD1 catalytic domain (172–833 residues) using dimethylated H3K4 peptide substrate, 10 min preincubation. Curated from US10329256, Example 5. View Source
- [2] BindingDB. BDBM50142189. IC50: 2.40×10³ nM. Assay: Inhibition of recombinant human MAO-A after 60 min, MAO-glo assay. Curated from US10329256, Example 5. View Source
- [3] BindingDB. BDBM50142189. IC50: 1.80×10³ nM. Assay: Inhibition of recombinant human MAO-B after 60 min, MAO-glo assay. Curated from US10329256, Example 5. View Source
- [4] BindingDB. BDBM256476 (US10329256, Example 21; US9487512, 21; US9944601, Example 21). IC50: 127 nM. Assay: Inhibition of recombinant human LSD1, pH 7.4, 2°C. View Source
